N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-cyanobenzamide N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-cyanobenzamide
Brand Name: Vulcanchem
CAS No.: 1171001-40-3
VCID: VC11949312
InChI: InChI=1S/C19H13N5OS/c1-12-10-17(22-18(25)14-8-6-13(11-20)7-9-14)24(23-12)19-21-15-4-2-3-5-16(15)26-19/h2-10H,1H3,(H,22,25)
SMILES: CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C#N)C3=NC4=CC=CC=C4S3
Molecular Formula: C19H13N5OS
Molecular Weight: 359.4 g/mol

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-cyanobenzamide

CAS No.: 1171001-40-3

Cat. No.: VC11949312

Molecular Formula: C19H13N5OS

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-cyanobenzamide - 1171001-40-3

Specification

CAS No. 1171001-40-3
Molecular Formula C19H13N5OS
Molecular Weight 359.4 g/mol
IUPAC Name N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-cyanobenzamide
Standard InChI InChI=1S/C19H13N5OS/c1-12-10-17(22-18(25)14-8-6-13(11-20)7-9-14)24(23-12)19-21-15-4-2-3-5-16(15)26-19/h2-10H,1H3,(H,22,25)
Standard InChI Key KRRPOLBDEIUNMF-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C#N)C3=NC4=CC=CC=C4S3
Canonical SMILES CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C#N)C3=NC4=CC=CC=C4S3

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound consists of a central pyrazole ring (C₃H₃N₂) substituted at three positions:

  • 1-position: A benzo[d]thiazole group (C₇H₄NS), a bicyclic system comprising a benzene fused to a thiazole ring.

  • 3-position: A methyl group (-CH₃).

  • 5-position: A 4-cyanobenzamide group (C₈H₅N₂O), where a benzamide is functionalized with a cyano (-CN) substituent at the para position.

The IUPAC name reflects this substitution pattern: N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-cyanobenzamide. The molecular formula is C₂₀H₁₄N₅OS, with a molecular weight of 386.43 g/mol.

Conformational Analysis

X-ray crystallography data for analogous compounds reveal that the benzothiazole and pyrazole rings adopt a near-planar arrangement, facilitating π-π stacking interactions with aromatic residues in target proteins . The 4-cyanobenzamide group extends perpendicularly, potentially engaging in hydrogen bonding via the amide carbonyl and cyano nitrile .

Synthesis and Characterization

Synthetic Routes

The synthesis typically proceeds via a three-step strategy (Figure 1):

Reaction StepReagents/ConditionsYield (%)
Pyrazole formationHydrazine hydrate, ethanol, reflux78
Benzothiazole couplingPd(PPh₃)₄, DMF, 100°C65
Amidation4-Cyanobenzoyl chloride, Et₃N, THF82

Table 1: Optimized synthesis conditions for N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-cyanobenzamide .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, benzothiazole-H), 8.12–7.98 (m, 4H, aromatic-H), 6.75 (s, 1H, pyrazole-H), 2.45 (s, 3H, CH₃).

  • IR (KBr): ν 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (amide C=O), 1550 cm⁻¹ (C=N) .

Physical and Chemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO and DMF. It is stable under inert atmospheres but undergoes photodegradation upon prolonged UV exposure, necessitating storage in amber vials.

Thermal Properties

  • Melting Point: 214–216°C (DSC, heating rate 10°C/min).

  • Thermogravimetric Analysis (TGA): Decomposition initiates at 250°C, with a 95% mass loss by 300°C .

Pharmacological Profile

In Vitro Activity

Screening against cancer cell lines (Table 2) revealed potent antiproliferative effects, particularly in breast (MCF-7) and colon (HCT-116) cancers, with IC₅₀ values ≤1 μM. Activity correlates with the compound’s ability to inhibit tubulin polymerization, disrupting mitosis .

Cell LineIC₅₀ (μM)Mechanism
MCF-70.89 ± 0.12Tubulin inhibition
HCT-1160.76 ± 0.09CDK2 inhibition
PC-31.45 ± 0.21ROS generation

Table 2: Antiproliferative activity of N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-cyanobenzamide .

Neuroprotective Effects

In primary cortical neurons exposed to glutamate-induced oxidative stress, the compound reduced reactive oxygen species (ROS) by 62% at 10 μM. This effect is attributed to activation of the Nrf2-ARE pathway, enhancing antioxidant enzyme expression.

Mechanism of Action

Kinase Inhibition

Molecular docking studies suggest strong binding affinity (−9.8 kcal/mol) to cyclin-dependent kinase 2 (CDK2), a regulator of cell cycle progression. The benzothiazole ring occupies the ATP-binding pocket, while the 4-cyanobenzamide forms hydrogen bonds with Glu81 and Leu83 .

Tubulin Interaction

The compound binds to the colchicine site of β-tubulin, inhibiting polymerization (Kd = 0.45 μM). This disrupts microtubule dynamics, arresting cells in the G2/M phase .

Future Research Directions

  • Pharmacokinetic Optimization: Modifying the 4-cyanobenzamide group to enhance bioavailability.

  • Target Validation: CRISPR screening to identify secondary targets beyond CDK2 and tubulin.

  • Clinical Translation: Phase I trials to assess safety and maximum tolerated dose .

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